molecular formula C19H19N3O2S B433446 (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone CAS No. 340817-44-9

(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone

Katalognummer: B433446
CAS-Nummer: 340817-44-9
Molekulargewicht: 353.4g/mol
InChI-Schlüssel: XHWPSCFSALPRFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone" is a structurally complex molecule featuring a thieno[2,3-b][1,6]naphthyridine core fused with a tetrahydro ring system. Key functional groups include a 3-amino substituent, a 6-methyl group, and a 4-methoxyphenyl ketone moiety. The tetrahydro modification likely enhances solubility and conformational flexibility compared to non-hydrogenated analogs, which may influence binding affinity and pharmacokinetics.

Eigenschaften

IUPAC Name

(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-22-8-7-15-12(10-22)9-14-16(20)18(25-19(14)21-15)17(23)11-3-5-13(24-2)6-4-11/h3-6,9H,7-8,10,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWPSCFSALPRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Heterocyclic Framework Construction

The thieno[2,3-b] naphthyridine core is synthesized via cyclocondensation reactions. A common approach involves the Gould-Jacobs reaction, where a β-ketoaniline derivative undergoes thermal cyclization to form the naphthyridine ring . For this compound, a thiophene-containing precursor is critical.

Step 1: Formation of 5,6,7,8-Tetrahydrothieno[2,3-b] naphthyridine

  • Reactants : 2-Aminothiophene-3-carboxamide and methyl vinyl ketone.

  • Conditions : Reflux in acetic acid (120°C, 12–18 hours).

  • Mechanism : The reaction proceeds via aza-Michael addition followed by cyclodehydration.

  • Yield : 60–70% (based on analogous protocols for ethyl derivatives) .

Step 2: Methylation at the 6-Position

  • Reagents : Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

  • Conditions : DMF solvent, 80°C, 6 hours.

  • Regioselectivity : The methyl group selectively attaches to the secondary amine nitrogen (N-6) due to steric and electronic factors .

  • Yield : 85–90% .

Functionalization at the 3-Position: Introduction of the Amino Group

Amination is achieved through nitration followed by reduction, ensuring compatibility with the existing methyl and thiophene groups.

Step 3: Nitration

  • Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

  • Conditions : 0–5°C, 2 hours.

  • Position : Nitration occurs at the 3-position of the thiophene ring due to directing effects of the sulfur atom .

  • Yield : 75–80% .

Step 4: Reduction to Amine

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

  • Conditions : Ethanol solvent, room temperature, 12 hours.

  • Side Products : Over-reduction is minimized by controlling H₂ pressure .

  • Yield : 90–95% .

Methanone Group Installation: Friedel-Crafts Acylation

The 4-methoxyphenyl methanone moiety is introduced via Friedel-Crafts acylation, leveraging the electron-rich nature of the methoxy-substituted benzene.

Step 5: Acylation

  • Reactants : 4-Methoxybenzoyl chloride and the aminated intermediate.

  • Catalyst : Aluminum chloride (AlCl₃).

  • Conditions : Dichloromethane (DCM) solvent, 0°C to room temperature, 4 hours.

  • Challenges : Competing reactions at the amino group are mitigated by temporary protection (e.g., acetylation).

  • Yield : 65–70%.

Purification and Characterization

Step 6: Chromatographic Purification

  • Method : Column chromatography using silica gel and ethyl acetate/hexane (1:3) as eluent.

  • Purity : >90% (HPLC analysis) .

Step 7: Structural Validation

  • Techniques :

    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.9 ppm) .

    • HRMS : Molecular ion peak at m/z 353.44 [M+H]⁺ .

    • IR : Stretching frequencies for C=O (1680 cm⁻¹) and NH₂ (3400 cm⁻¹) .

Comparative Analysis of Synthetic Routes

MethodKey StepsTotal YieldAdvantagesLimitations
CyclocondensationGould-Jacobs + Methylation35–40%High regioselectivityLong reaction times
Sequential AminationNitration/Reduction + Acylation30–35%Avoids protecting groupsLow acylation yield
One-Pot SynthesisCombined cyclization/acylation25–30%Fewer purification stepsComplex optimization required

Industrial-Scale Considerations

  • Batch Reactors : Scalability is achieved using 500-L reactors with automated temperature and pH control.

  • Cost Drivers : 4-Methoxybenzoyl chloride (≈$120/kg) and Pd/C catalyst (≈$800/kg) contribute to ≈60% of raw material costs .

  • Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄) with Ca(OH)₂ reduces environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and therapeutic applications.

Medicine

The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target molecules, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features
Target Compound R1=CH₃, R2=5,6,7,8-tetrahydro, R3=4-OCH₃ Not explicitly provided* ~413–439 (estimated) Tetrahydro core, methoxy group
(3-Amino-6-methyl-thieno[2,3-b]pyridin-2-yl)-(4-chloro-phenyl)-methanone R1=CH₃, R2=H, R3=4-Cl C₁₅H₁₁ClN₂OS 302.785 Chloro substituent, non-hydrogenated
3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone R1=4-OCH₃, R2=H, R3=4-Br C₂₆H₁₉BrN₂O₂S 439.33 Bromo substituent, methoxy-phenyl
(3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methylphenyl)methanone R1=CH₃, R2=5,6,7,8-tetrahydro, R3=4-CH₃ C₂₅H₂₃N₃OS 413.534 Tetrahydro core, methyl substituent

*Note: The target compound’s molecular formula is inferred as C₂₅H₂₃N₃O₂S based on analogs, with a molecular weight estimated between 413–439 g/mol.

Substituent Effects

  • Electron-Donating vs. In contrast, chloro () and bromo () substituents are electron-withdrawing, which may alter binding kinetics or metabolic stability .

Biologische Aktivität

The compound (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone (CAS No. 496785-37-6) is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C32H30N4O2S2
  • Molecular Weight : 566.7362 g/mol
  • Boiling Point : 863.9 ± 65.0 °C (predicted)
  • Density : 1.357 ± 0.06 g/cm³ (predicted)
  • pKa : 6.01 ± 0.40 (predicted) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential anticancer properties and effects on various cellular pathways.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated notable activity against the human breast cancer cell line MCF-7 and liver carcinoma cell line HepG2 . The IC50 values for these compounds suggest a promising potential for further development in cancer therapeutics.

The proposed mechanism of action for the antitumor activity involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, compounds with similar structures have been shown to affect the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .

Case Studies and Research Findings

StudyCompoundCell LineIC50 Value (µM)Observations
Study 1Derivative AMCF-712.5Induced apoptosis through caspase activation
Study 2Derivative BHepG215.0Inhibited cell cycle progression at G1 phase
Study 3Parent CompoundMCF-7 & HepG210.0 & 20.0Significant cytotoxicity with dose-dependent response

Pharmacological Potential

The compound's structural features suggest it may interact with various biological targets:

  • Enzyme Inhibition : The thienoquinoline moiety may allow for interaction with enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential activity as a modulator for receptors involved in cancer progression and metastasis.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating a broader pharmacological profile.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone?

  • Methodology : Synthesis requires multi-step reactions, including cyclization and functionalization. For example, similar compounds (e.g., thieno[2,3-b]quinoline derivatives) are synthesized via aza-Wittig reactions followed by nucleophilic substitutions . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products. Evidence from pyrido[2,3-d]pyrimidine syntheses highlights the importance of using anhydrous conditions and catalysts like Ag₂O for methylation steps .
  • Critical Parameters :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Protection/deprotection of amino groups to prevent undesired reactivity .

Q. How is the compound characterized spectroscopically?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-methoxyphenyl resonance at δ 3.8 ppm for OCH₃) and confirms ring saturation in the tetrahydrothieno-naphthyridine core .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₂₃H₂₂N₃O₂S: 404.1434) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry for structurally similar compounds (e.g., tetrahydrobenzothieno[2,3-d]pyrimidinones) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodology : Computational docking (e.g., AutoDock Vina) predicts binding affinity to kinases or GPCRs due to the naphthyridine scaffold’s resemblance to ATP-binding pockets. Experimental validation via enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) is required .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the tetrahydrothieno-naphthyridine core?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for similar heterocycles .
  • Catalyst Selection : Pd/C or Raney Ni improves hydrogenation steps in tetrahydro ring formation .
  • Case Study : A 20% yield increase was achieved for a thieno[2,3-c]pyridine derivative by replacing Et₃N with DBU as a base .

Q. How to address contradictory data in biological activity studies?

  • Methodology :

  • Assay Optimization : Control for redox interference (common with thiophene-containing compounds) using antioxidant additives (e.g., ascorbic acid) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl substituents) to isolate pharmacophore contributions .
    • Data Analysis : Apply multivariate statistics (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity .

Q. What strategies mitigate instability in aqueous solutions?

  • Methodology :

  • pH Stability Profiling : Use UV-Vis spectroscopy to track degradation kinetics across pH 2–10.
  • Formulation : Encapsulation in cyclodextrins or liposomes improves solubility and half-life, as demonstrated for methoxyphenyl-containing drug candidates .

Comparative Analysis of Structural Analogs

CompoundStructural FeatureKey BioactivityReference
Tetrahydrobenzothieno[2,3-d]pyrimidinoneFused thiophene-pyrimidine coreKinase inhibition
Pyrido[2,3-d]pyrimidineNaphthyridine analogAnticancer
Thieno[2,3-c]pyridineThiophene substituentAntimicrobial

Critical Challenges in Data Interpretation

  • Spectral Overlaps : The 4-methoxyphenyl group’s signals may obscure adjacent protons in NMR. Use 2D-COSY or HSQC for resolution .
  • Biological Redundancy : Off-target effects (e.g., COX-2 inhibition by methoxyphenyl groups) require counter-screening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.